Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate
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Overview
Description
Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[35]nonane-8-carboxylate is a complex organic compound that features a spirocyclic structure This compound is notable for its inclusion of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with various amines under controlled conditions. The tert-butyl group is introduced through a subsequent reaction, often involving tert-butyl chloroformate or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate
- This compound
Uniqueness
Compared to other similar compounds, tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[35]nonane-8-carboxylate stands out due to its unique combination of a spirocyclic structure and a triazine ring
Properties
IUPAC Name |
tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN5O2/c1-14(2,3)23-13(22)20-6-4-5-15(7-20)8-21(9-15)12-18-10-17-11(16)19-12/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGMHRBPYZQSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2)C3=NC(=NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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